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Compound of Interest

Compound Name: 2-methyl-N-(propan-2-yl)aniline

CAS No.: 2100-43-8

Cat. No.: B3188367

Get Quote

Executive Summary & Compound Identity
N-isopropyl-o-toluidine (N-isopropyl-2-methylaniline) is a critical steric-bulk intermediate used in

the synthesis of N-heterocyclic carbene (NHC) ligands, chloroacetanilide herbicides, and

polymerization catalysts. Unlike its primary amine precursor (o-toluidine) or its ring-substituted

isomers, the N-isopropyl group introduces significant steric hindrance at the nitrogen center,

modulating reactivity and metal coordination.

This guide provides the theoretical and experimental baselines for validating this compound via

Elemental Analysis (EA) and compares its performance characteristics with N-ethyl-o-toluidine

and o-toluidine.

Chemical Identity[1][2][3][4]
IUPAC Name: N-isopropyl-2-methylaniline

CAS Number: 2100-43-8[1]
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Molecular Formula:

[2][1][3][4]

Molecular Weight: 149.23 g/mol [2][3]

Structure: Secondary amine with an ortho-methyl group and an N-isopropyl group.

Elemental Analysis (CHN) Benchmarking
Elemental analysis is the "Gold Standard" for distinguishing N-alkylation from ring alkylation

and quantifying the presence of unreacted primary amines.

Theoretical vs. Acceptable Limits
For a high-purity (>98%) research-grade sample, the combustion analysis must align with the

theoretical values within

.

Element Theoretical Mass %
Acceptable Range
(±0.4%)

Diagnostic
Interpretation

Carbon (C) 80.48% 80.08% – 80.88%

Low C: Indicates

moisture or solvent

(e.g., acetone)

retention.

Hydrogen (H) 10.13% 9.73% – 10.53%

High H: Often signals

residual aliphatic

solvents

(Hexane/EtOAc).

Nitrogen (N) 9.39% 8.99% – 9.79%

High N: Indicates

unreacted o-toluidine

(13.07% N).

Impurity Profiling via EA
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Comparing the EA data of the product against common impurities reveals the efficiency of the

alkylation.

Compound Formula % C % H % N N vs Target

N-isopropyl-

o-toluidine
80.48 10.13 9.39 0.00

o-Toluidine

(Starting

Material)

78.46 8.47 13.07
+3.68

(Significant)

N,N-

diisopropyl-o-

toluidine

81.61 11.06 7.32 -2.07

Analyst Insight: A Nitrogen value >9.8% is the most reliable indicator of incomplete conversion.

The steric bulk of the ortho-methyl group makes over-alkylation (formation of N,N-diisopropyl)

kinetically difficult, making unreacted starting material the primary impurity concern.

Comparative Performance Analysis
The utility of N-isopropyl-o-toluidine lies in its Steric Profile. The following table compares it with

its ethyl analog and precursor.

Steric & Electronic Comparison
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Feature o-Toluidine N-Ethyl-o-toluidine
N-Isopropyl-o-

toluidine

N-Substituent Hydrogen (H)
Ethyl (

)

Isopropyl (

)

Steric Bulk (A-value) Low Medium High

Reactivity

(Nucleophilicity)
High Moderate

Low (Sterically

Hindered)

Primary Application Precursor Dyes / Intermediates
Catalyst Ligands

(NHC)

Oxidation Stability Low (Rapid browning) Moderate High

Performance in Catalyst Synthesis
In the synthesis of N-heterocyclic carbenes (NHC), the N-isopropyl group prevents rotation

around the C-N bond more effectively than the N-ethyl group.

Selectivity: The isopropyl group directs metal coordination geometry more rigidly.

Stability: The bulky isopropyl group protects the nitrogen center from oxidative degradation

better than the ethyl analog.

Experimental Protocol: Reductive Amination
This protocol utilizes a self-validating workflow designed to ensure mono-alkylation and

complete removal of the primary amine.

Reaction:o-Toluidine + Acetone +

N-isopropyl-o-toluidine

Reagents & Equipment[1][8][9][10]
o-Toluidine (1.0 eq)

Acetone (Solvent & Reagent, Excess)
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Sodium Borohydride (

, 1.5 eq)

Acetic Acid (Catalytic)

Dichloromethane (DCM) for extraction

Graphite/Oil bath

Step-by-Step Methodology
Imine Formation (Equilibrium Shift):

Dissolve o-toluidine (10 mmol) in neat acetone (20 mL).

Add glacial acetic acid (0.5 mL) to catalyze imine formation.

Critical Step: Stir at reflux (

) for 2 hours. The ortho-methyl group slows imine formation; heat is required to drive
equilibrium.

Reduction:

Cool mixture to

.

Add

(15 mmol) slowly in portions (Caution: Hydrogen evolution).

Allow to warm to Room Temperature (RT) and stir for 12 hours.

Quench & Workup:

Quench with saturated

solution.
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Extract with DCM (

).

Wash organic layer with 1M HCl (Briefly) followed by base neutralization.

Purification: Distillation under reduced pressure is superior to column chromatography for

removing trace aniline.

Validation (The "N-Test"):

Run TLC (Hexane/EtOAc 9:1). Primary amine (o-toluidine) will streak or stain differently

with Ninhydrin compared to the secondary amine product.

Final Check: 1H NMR should show a septet at

(1H, N-CH) and a doublet at

(6H, Isopropyl Methyls).

Visualized Workflows
Synthesis & Purification Pathway

o-Toluidine
(Primary Amine)

Condensation
(Acetone + AcOH, Reflux)

 Activation Imine Intermediate
(Sterically Hindered)

 -H2O Reduction
(NaBH4, 0°C -> RT)

 Hydride Transfer N-isopropyl-o-toluidine
(Crude)

Vacuum Distillation
(Removes unreacted amine)

Click to download full resolution via product page

Caption: Reaction pathway emphasizing the kinetic barrier imposed by the ortho-methyl group

during imine formation.

Analytical Decision Tree (EA & NMR)
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Purified Sample

Elemental Analysis
Nitrogen %

Pass: Mono-Alkylated

9.0 - 9.8% N

Fail: Residual o-Toluidine

> 9.8% N

Fail: Solvent/Bis-alkyl

< 9.0% N

1H NMR Validation
(Septet @ 3.7ppm?)

Release Lot

Yes

Re-Distill

No (Check Structure)

Click to download full resolution via product page

Caption: Quality control logic using Elemental Analysis as the primary gatekeeper for purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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